molecular formula C9H12N2 B018917 2-Ethenyl-3-ethyl-5-methylpyrazine CAS No. 181589-32-2

2-Ethenyl-3-ethyl-5-methylpyrazine

Cat. No.: B018917
CAS No.: 181589-32-2
M. Wt: 148.2 g/mol
InChI Key: YSQNQOKRWIKETP-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-2-vinylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 3-Ethyl-5-methyl-2-vinylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 3-ethyl-5-methyl-2-vinylpyrazine is primarily located in the cytoplasm. 3-Ethyl-5-methyl-2-vinylpyrazine is an earthy tasting compound that can be found in coffee and coffee products. This makes 3-ethyl-5-methyl-2-vinylpyrazine a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • This compound is a major component in the gland secretions of rutting pronghorn, Antilocapra americana, suggesting its role in animal behavior or communication (Wood, 2011).

  • In the context of human health, 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate, a related compound, increases cerebral blood flow in rats, which could have implications for treating blood flow-related pathologies (Gan'shina et al., 2011).

  • It is present in roasted coffee, indicating its significance in the flavor and aroma profile of coffee (Czerny, Wagner, & Grosch, 1996).

  • Novel dihydropyridine analogs, including this compound, have shown potent antioxidant and metal chelating activities, suggesting potential therapeutic applications in diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • In solid-state chemistry, its derivatives demonstrate interesting reactivity, such as photochemical cyclodimerization, which could be relevant for materials science and photochemistry (Kaftory, 1984).

  • It's also used in the synthesis of various compounds, such as 2-methylpyrazine, indicating its role in chemical manufacturing and industrial applications (Jing et al., 2008).

  • Substituted ethenylpyrazines, including 2-ethenyl-3-ethyl-5-methylpyrazine, have been noted for their intense green and herbal notes, making them valuable in flavoring and fragrance applications (Lambrecht & Kaulen, 1997).

Mechanism of Action

Target of Action

2-Ethenyl-3-ethyl-5-methylpyrazine is a pyrazine compound . Pyrazines are known for their role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The primary targets of this compound are the olfactory receptors, as it is known to have a significant impact on the aroma profile of various foods .

Mode of Action

The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway that results in the perception of smell .

Biochemical Pathways

The compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs when proteins and sugars are heated together . This reaction results in the formation of various aroma compounds, including pyrazines like this compound . The downstream effects of this pathway include the development of flavor and aroma in cooked and processed foods.

Pharmacokinetics

As a volatile compound, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or inhalation . Its bioavailability would be influenced by factors such as its concentration in food, the presence of other compounds, and individual differences in metabolism and excretion .

Result of Action

The primary result of the action of this compound is the contribution to the aroma profile of various foods. It is known to have a coffee-like odor, and it is used in the flavor industry for the formulation of nutty, cocoa, and popcorn-like flavors . On a molecular and cellular level, the compound interacts with olfactory receptors to trigger the perception of these specific smells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s aroma profile can be affected by the temperature and duration of cooking, as these factors influence the Maillard reaction . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other compounds, and storage conditions .

Properties

IUPAC Name

2-ethenyl-3-ethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNQOKRWIKETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424032
Record name 2-ethenyl-3-ethyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

202.00 to 203.00 °C. @ 760.00 mm Hg
Record name 3-Ethyl-5-methyl-2-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

181589-32-2
Record name 2-Ethenyl-3-ethyl-5-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181589-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethenyl-3-ethyl-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-5-methyl-2-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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